“4-(Piperidin-1-YL)benzenesulfonamide” is a chemical compound with the CAS Number: 10338-60-0 . Its molecular weight is 240.33 . The compound is also known by its IUPAC name, 4-(1-piperidinyl)benzenesulfonamide . It belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
While specific synthesis methods for “4-(Piperidin-1-YL)benzenesulfonamide” were not found, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
The molecular structure of “4-(Piperidin-1-YL)benzenesulfonamide” consists of a piperidine ring attached to a benzenesulfonamide group . The InChI Code for this compound is 1S/C11H16N2O2S/c12-16(14,15)11-6-4-10(5-7-11)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H2,12,14,15) .
Piperidine derivatives, including “4-(Piperidin-1-YL)benzenesulfonamide”, are known to be involved in various chemical reactions. They play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
“4-(Piperidin-1-YL)benzenesulfonamide” is a compound with a molecular weight of 240.33 . The physical form of a similar compound, 4-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride, is reported to be a powder .
4-(Piperidin-1-yl)benzenesulfonamide is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound is synthesized from piperidine and benzenesulfonyl chloride, making it a significant building block in pharmaceutical research.
The synthesis of 4-(piperidin-1-yl)benzenesulfonamide typically involves the reaction of piperidine derivatives with benzenesulfonyl chloride. This compound is often used in scientific research due to its structural properties and biological activities.
4-(Piperidin-1-yl)benzenesulfonamide is classified as a sulfonamide and can be categorized under the broader class of organic compounds known as amines. Its structural features include a piperidine ring and a benzenesulfonamide moiety.
The synthesis of 4-(piperidin-1-yl)benzenesulfonamide generally follows a straightforward pathway:
The reaction can be summarized as follows:
In industrial settings, continuous flow synthesis methods may be employed to enhance yield and efficiency. This method allows for the continuous introduction of reactants into a reactor, which can improve reaction times and product quality.
The molecular formula for 4-(piperidin-1-yl)benzenesulfonamide is with a molecular weight of 255.34 g/mol. The compound features a piperidine ring attached to a benzenesulfonamide group, which contributes to its chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C11H17N3O2S |
Molecular Weight | 255.34 g/mol |
IUPAC Name | 4-(piperidin-1-yl)benzenesulfonamide |
InChI | InChI=1S/C11H17N3O2S/c12-9-5-7... |
SMILES | C1CN(CCC1N)C2=CC=C(C=C2)S(=O)(=O)N |
4-(Piperidin-1-yl)benzenesulfonamide can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-(piperidin-1-yl)benzenesulfonamide primarily involves its role as an enzyme inhibitor. For instance, it has been studied as an inhibitor of carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate. By binding to the active site of this enzyme, the compound effectively reduces its activity, which can have therapeutic implications such as lowering intraocular pressure in glaucoma treatment .
4-(Piperidin-1-yl)benzenesulfonamide is typically presented as a white crystalline solid with moderate solubility in polar solvents like water and methanol.
The compound exhibits stability under normal conditions but may react with strong acids or bases due to its amine and sulfonamide functional groups. Its melting point and boiling point data are not universally established but are generally consistent with similar sulfonamide compounds.
4-(Piperidin-1-yl)benzenesulfonamide has several applications in scientific research:
The core scaffold of 4-(piperidin-1-yl)benzenesulfonamide enables precise stereoelectronic modifications that enhance β3-AR selectivity. Key structural determinants include:
Sulfonamide Bioisosterism: Replacement of the catechol moiety in classical β-agonists (e.g., isoproterenol) with a 4-hydroxy-3-methylsulfonamide group eliminates off-target binding to β1/β2-ARs. This modification exploits differential hydrogen-bonding networks within the β3-AR binding pocket, as confirmed through cAMP accumulation assays in CHO cells expressing human receptors [1] [3].
Right-Hand Side (RHS) Optimization: Introduction of carboxylic acid groups on the RHS phenyl ring diminishes β1/β2 activity while retaining β3-AR potency. For example, adding a carboxypropoxy group to the sulfonamide nitrogen reduces β1/β2 binding by >500-fold compared to unsubstituted analogs, attributable to steric occlusion of non-complementary subpockets in non-β3 receptors [1].
Piperidine Conformational Lock: The N-alkylated piperidine ring adopts a chair conformation that positions the sulfonamide group for optimal interaction with Ser319 in transmembrane helix 7 (TM7) of β3-AR. Molecular dynamics simulations reveal that 3-methyl substitution on the sulfonamide forces a 120° dihedral angle between the benzene and piperidine rings, enhancing van der Waals contacts with hydrophobic residues (Phe309, Ile310) [4].
Table 1: Impact of Left-Hand Side (LHS) Substituents on β3-AR Agonist Activity
LHS Substituent | β3-AR EC₅₀ (nM) | β1/β2 Selectivity Ratio | Functional Activity (IA*) |
---|---|---|---|
4-Hydroxy-3-methylsulfonamide | 4.0 | >500 | 1.0 |
3,4-Dihydroxy (catechol) | 22.7 | 12 | 0.3 |
4-Hydroxy-3-methoxy | 185.0 | 48 | 0.8 |
Unsubstituted | >1,000 | <1 | N/A |
*Intrinsic Activity relative to isoproterenol [1] [3]
Species divergence in β3-AR sequences significantly impacts ligand efficacy:
Human vs. Rodent Receptor Discrepancies: Compound 48 (a prototypical 4-(piperidin-1-yl)benzenesulfonamide derivative) exhibits a 40-fold lower EC₅₀ for human β3-AR (0.004 µM) than rat receptors (0.16 µM). This stems from a critical Arg/Trp polymorphism at position 344 in TM7—human β3-AR contains Arg344, which forms a salt bridge with the sulfonamide’s carboxylate group, whereas rodent receptors harbor Trp344, causing steric clash [1] [2].
Binding Affinity Correlations: Despite low sequence homology (68%), piperidine-sulfonamides maintain sub-micromolar binding to primate β3-AR (Ki = 8.2 nM in rhesus monkeys) but show negligible activity in canine models due to a Tyr330Phe mutation in the orthosteric site. This underscores the necessity of humanized receptor assays for lead optimization [1].
Table 2: Species-Specific Activity Profiles of Sulfonamide Agonists
Species | Receptor Variant | EC₅₀ (nM) | Key Residue Difference | |
---|---|---|---|---|
Human | Arg344 | 4.0 | - | |
Rat | Trp344 | 160.0 | TM7 steric occlusion | |
Rhesus monkey | Arg344 | 8.2 | 95% sequence identity | |
Dog | Phe330 | >10,000 | Disrupted H-bond network | [1] [2] |
N-Alkylation of the piperidine nitrogen or sulfonamide group fine-tunes agonist potency and metabolic stability:
Piperidine N-Alkylation: Methylation of the piperidine nitrogen in compound 15f augments β3-AR potency (EC₅₀ = 6.1 nM) versus the des-methyl analog (EC₅₀ = 36.2 nM). The methyl group projects into a lipophilic subpocket lined by Val114 and Leu117, increasing binding energy by ΔG = -2.3 kcal/mol [1] [6].
Tertiary Amine Paradox: Unlike classical β-agonists requiring secondary amines, piperazine-based sulfonamides (e.g., compound 25) retain full agonist activity (EC₅₀ = 1.79 nM; IA = 1.0) despite tertiary nitrogens. This is enabled by water-mediated hydrogen bonds between the N-methyl group and Tyr337, as revealed in co-crystallization studies [6].
Aryl vs. Alkyl Sulfonamides: Aryl sulfonamides (e.g., 4-fluorophenyl) exhibit 3-fold higher β3-AR activation than alkyl analogs due to π-stacking with Phe308. However, n-octylsulfonamide derivatives show enhanced tissue permeability, enabling 80% higher BAT activation in vivo [3].
Table 3: N-Alkylation Effects on Pharmacological Parameters
Compound | N-Substituent | β3-AR EC₅₀ (nM) | β1/β2 Selectivity | Metabolic Stability (t½, min) | |
---|---|---|---|---|---|
12e (Arylethanolamine) | Phenethyl | 6.38 | >300 | 22 | |
15f (Piperidine) | 4-Methoxyphenyl | 6.1 | >500 | 41 | |
25 (Piperazine) | 4-Methoxyphenyl | 1.79 | >1,000 | 68 | |
Unsubstituted | H | 36.2 | 85 | 15 | [1] [6] |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8